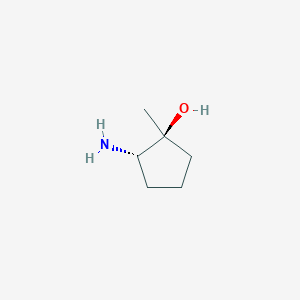

(1S,2S)-2-amino-1-methyl-cyclopentanol

Description

Significance of Chiral Vicinal Aminoalcohols in Organic Synthesis

Chiral vicinal aminoalcohols, also known as 1,2-aminoalcohols, are a critically important class of organic compounds. Their structural motif is found in a vast number of natural products and pharmaceutically active molecules. researchgate.netresearchgate.netacs.org The adjacent amine and alcohol functional groups can act as both Brønsted base and Brønsted acid sites, making them valuable as bifunctional organocatalysts. researchgate.net

The utility of these compounds in organic synthesis is extensive:

Building Blocks: They serve as fundamental chiral precursors for the synthesis of more complex molecules, including various drugs. acs.orgnih.gov

Chiral Ligands: They can coordinate to metal centers to form catalysts for a wide array of asymmetric transformations, such as hydrogenations and carbon-carbon bond-forming reactions. researchgate.net

Chiral Auxiliaries: When temporarily attached to a substrate, they can direct the stereoselective course of a reaction. nih.gov For instance, aminoalcohols derived from ephedrine are well-known for their use in the asymmetric alkylation of substrates to produce optically active carboxylic acids or amino acids.

The development of efficient methods to synthesize these chiral scaffolds is an ongoing area of research, with approaches ranging from asymmetric hydrogenation to biocatalytic methods. researchgate.netacs.orgwestlake.edu.cn Conformationally constrained cyclic aminoalcohols, such as cyclopentanol (B49286) derivatives, are of particular interest due to their effectiveness as ligands and chiral auxiliaries. nih.gov

Stereochemical Attributes of (1S,2S)-2-amino-1-methyl-cyclopentanol and Their Implications for Synthetic Design

The synthetic utility of this compound is directly linked to its distinct stereochemical features. Chirality in organic molecules typically arises from a carbon atom bonded to four different substituents, known as a chiral center. chiralpedia.com This compound possesses three such centers, leading to a well-defined three-dimensional structure.

Key Stereochemical Features:

Absolute Configuration: The "(1S,2S)" designation specifies the absolute configuration at carbons 1 and 2 of the cyclopentane (B165970) ring. This defines the trans relationship between the amino group and the hydroxyl group, meaning they are on opposite faces of the ring.

Rigid Cyclic Scaffold: The five-membered ring restricts conformational flexibility. This rigidity is advantageous in asymmetric synthesis as it creates a predictable and sterically hindered environment around the functional groups, which is crucial for achieving high levels of stereoselectivity. nih.gov

Functional Group Proximity: The vicinal (1,2-) arrangement of the amino and hydroxyl groups allows them to participate in chelation with metal catalysts or to act cooperatively in organocatalysis.

These attributes make this compound a powerful tool for synthetic design. When used as a chiral auxiliary, for example, in an aldol (B89426) or alkylation reaction, its rigid structure effectively blocks one face of the reactive intermediate (an enolate), forcing the incoming electrophile to approach from the less hindered face. This results in the preferential formation of one diastereomer over the other. nih.gov After the reaction, the auxiliary can be cleaved from the product, yielding an enantiomerically enriched molecule. The development of such auxiliaries that are not derived from the natural chiral pool offers greater opportunities for manipulating structural properties to suit a specific asymmetric process. nih.gov

Data Tables

Table 1: Physicochemical Properties of 2-amino-1-methyl-cyclopentanol

| Property | Value |

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol nih.gov |

| IUPAC Name | (1S,2S)-2-amino-1-methylcyclopentan-1-ol |

| CAS Number | 1932297-32-9 labsolu.ca |

| Synonyms | trans-2-Amino-1-methyl-cyclopentanol labsolu.ca |

Note: Data for the specific (1S,2S) enantiomer is presented. The general racemic compound and other stereoisomers will have different CAS numbers. nih.govachemblock.com

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-2-amino-1-methylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(8)4-2-3-5(6)7/h5,8H,2-4,7H2,1H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBCPZUWBKCECT-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC[C@@H]1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantioselective and Stereoselective Synthetic Methodologies for 1s,2s 2 Amino 1 Methyl Cyclopentanol

Strategies for Racemic Precursor Preparation

The synthesis of a racemic mixture of 2-amino-1-methyl-cyclopentanol is a foundational step, often serving as the starting point for chiral resolution or asymmetric transformations. The primary methods involve the direct introduction of the amino group onto a cyclopentane (B165970) scaffold.

Reductive Amination of Cyclopentanone (B42830) Derivatives

Reductive amination is a robust and widely utilized method for synthesizing amines from carbonyl compounds. researchgate.netnih.gov In this context, 1-methyl-2-cyclopentanone serves as the logical precursor. The reaction proceeds via the formation of an intermediate imine or enamine upon reaction with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, which is then reduced in situ to the desired amino alcohol. This process generally yields a mixture of diastereomers, namely (1S,2S/1R,2R)-2-amino-1-methyl-cyclopentanol (the trans isomer) and (1S,2R/1R,2S)-2-amino-1-methyl-cyclopentanol (the cis isomer).

The choice of reducing agent and catalyst significantly influences the reaction's efficiency and diastereoselectivity. Catalytic hydrogenation using transition metals like ruthenium, platinum, or rhodium is common. researchgate.net The diastereomeric ratio of the products is dictated by the thermodynamics of the intermediates and the steric hindrance presented during the reduction step.

Table 1: Representative Conditions for Reductive Amination of Cyclopentanone Analogs

| Catalyst/Reductant | Amine Source | Solvent | Typical Yield | Diastereomeric Ratio (trans:cis) |

| Ru/Nb₂O₅, H₂ | NH₃ | Dioxane | ~84% | Varies |

| Pt/C, H₂ | NH₃ | Methanol | Good | Varies |

| Rh/C, H₂ | NH₃ | Ethanol | Good | Varies |

| NaBH₃CN | NH₄OAc | Methanol | Moderate-Good | Varies |

Note: Data is representative of reductive amination on cyclopentanone systems and serves as a model for the synthesis of 2-amino-1-methyl-cyclopentanol.

Ring-Opening Reactions of Cyclopentene (B43876) Oxide and Spiroepoxides

The aminolysis of epoxides provides a direct and stereospecific route to β-amino alcohols. rsc.orgwikipedia.org For the synthesis of the racemic precursor, 1-methylcyclopentene (B36725) oxide is the key starting material. The reaction involves the nucleophilic attack of an amine on one of the electrophilic carbons of the epoxide ring.

This reaction is characterized by its inherent anti-stereospecificity; the nucleophile attacks from the face opposite the oxygen bridge, leading to an inversion of configuration at the site of attack. When ammonia or a primary amine is used as the nucleophile, the attack predominantly occurs at the less sterically hindered carbon atom. In the case of 1-methylcyclopentene oxide, this would be C2, resulting exclusively in the trans diastereomer, racemic (1S,2S/1R,2R)-2-amino-1-methyl-cyclopentanol. A common strategy involves using benzylamine (B48309), followed by a debenzylation step (e.g., hydrogenolysis) to yield the primary amine. google.com

Table 2: General Conditions for Epoxide Ring-Opening with Amines

| Epoxide Substrate | Amine | Conditions | Regioselectivity | Product Stereochemistry |

| Cyclopentene Oxide | Benzylamine | Water, heat | High | trans |

| Styrene Oxide | Aniline | Acetic acid, solvent-free | High (at benzylic C) | trans |

| Cyclohexene Oxide | Various amines | Graphene oxide, solvent-free | High | trans |

Note: This table illustrates the general principles of epoxide aminolysis applicable to the synthesis of 2-amino-1-methyl-cyclopentanol from 1-methylcyclopentene oxide.

Asymmetric Synthesis Approaches to Enantiomerically Pure (1S,2S)-2-amino-1-methyl-cyclopentanol

Achieving an enantiomerically pure form of this compound requires strategies that can differentiate between the two enantiomers. Chiral auxiliary-mediated synthesis is a classical and effective approach where a temporary chiral group directs the stereochemical outcome of a reaction. wikipedia.org

Chiral Auxiliary-Mediated Methodologies

In this approach, a prochiral substrate is covalently bonded to a single enantiomer of a chiral auxiliary. The inherent chirality of the auxiliary creates a diastereomeric intermediate that biases the approach of reagents, leading to the preferential formation of one stereoisomer. After the key stereocenter-forming reaction, the auxiliary is cleaved and can often be recovered. wikipedia.org

Chiral primary amines, such as (S)- or (R)-1-phenylethylamine (α-PEA), are frequently used as chiral auxiliaries. nih.govnih.gov The synthesis begins with the condensation of the prochiral ketone, 1-methyl-2-cyclopentanone, with (S)-1-phenylethylamine to form a chiral imine. The steric bulk of the phenylmethyl group on the auxiliary directs the approach of a reducing agent from the less hindered face of the C=N double bond.

This diastereoselective reduction establishes the desired stereochemistry at the C2 position of the cyclopentane ring. Subsequent removal of the 1-phenylethyl group, typically via catalytic hydrogenolysis, yields the enantiomerically enriched this compound. The efficiency of this method is determined by the level of diastereoselectivity achieved in the reduction step.

Table 3: Diastereoselective Reduction of Imines with Chiral Auxiliaries

| Ketone Substrate | Chiral Auxiliary | Reducing Agent | Diastereomeric Excess (d.e.) |

| 1-Indanone | (R)-1-phenylethylamine | H₂, Pd/C | Moderate |

| Tetrahydro-β-carbolinone | (R)-1-phenylethylamine | NaBH(OAc)₃ | 60-80% |

| Various | (S)-1-phenylethylamine | NaBH₄ | Moderate-Good |

Note: The data represents the diastereoselectivity achievable using 1-phenylethylamine (B125046) as a chiral auxiliary in analogous systems, demonstrating the viability of the strategy.

More complex chiral auxiliaries have been developed to provide higher levels of stereocontrol.

Pseudoephenamine : This compound is a highly effective chiral auxiliary, particularly in the asymmetric alkylation of enolates. nih.govnih.gov A potential synthetic route could involve attaching a suitable cyclopentene derivative to pseudoephenamine to form a chiral amide. A subsequent diastereoselective transformation, such as a conjugate addition of an amine equivalent or a reduction, would set the stereocenters. The robust stereocontrol exerted by the pseudoephenamine auxiliary, especially in the formation of quaternary carbon centers, makes it a powerful tool. nih.govharvard.edu After the key stereoselective step, the auxiliary can be removed through hydrolysis or reduction. harvard.edu

(R)-(-)-2,2-Diphenylcyclopentanol (DCP) : DCP has proven effective as a chiral auxiliary in cycloaddition reactions and oxidative free-radical cyclizations. msu.edu Its utility stems from the shielding of one π-face of a prochiral system to which it is attached. A strategy for synthesizing this compound could involve attaching DCP as a chiral controller to a suitable acyclic precursor and then forming the cyclopentane ring through a highly diastereoselective intramolecular cyclization. The rigid conformation and the bulky phenyl groups provide an effective chiral environment to direct the formation of the desired stereoisomers. Following the cyclization, the auxiliary is recovered, and the intermediate is converted to the final amino alcohol. msu.edu

Enantioselective Catalysis

Enantioselective catalysis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various catalytic systems have been developed for the synthesis of chiral amino alcohols and their derivatives.

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of unsaturated functional groups, such as C=C, C=O, or C=N bonds. For the synthesis of this compound, a plausible strategy involves the hydrogenation of a suitable precursor like an enamine, imine, or related nitrile-containing intermediate.

The catalytic asymmetric hydrogenation of N-acylated enamines or cyclic ketimines using transition metal complexes, particularly those of rhodium, iridium, and ruthenium with chiral phosphine (B1218219) ligands, is a well-established method for producing chiral amines. A hypothetical precursor, such as an N-protected 2-amino-1-methylcyclopent-1-ene, could be hydrogenated to establish the two stereocenters. The choice of catalyst and protecting group would be critical in directing the facial selectivity of the hydrogen addition to yield the desired (1S,2S) configuration. Similarly, nickel-catalyzed asymmetric hydrogenation of cyclic N-sulfonyl ketimino esters has proven highly efficient for producing chiral α-amino acid derivatives with excellent yields and enantioselectivities.

First-row transition metals like iron and molybdenum have also emerged as catalysts for asymmetric hydrogenation, offering a more sustainable alternative to precious metals. rsc.orgprinceton.eduprinceton.edu These systems often operate via different mechanisms but have shown promise in the hydrogenation of various substrates. rsc.orgprinceton.edu

| Catalyst System | Substrate Type | Typical Enantioselectivity (ee) |

| Rh(I) or Ir(I) with Chiral Diphosphine Ligands | Enamides, Unsaturated Carboxylic Acids | >95% |

| Ru(II) with Chiral Diphosphine/Diamine Ligands | Ketones, Imines | >90% |

| Ni(II) with Chiral Ligands | N-Sulfonyl Ketimino Esters | 90% to >99% |

| Cinchona-modified Pd/Al2O3 | α,β-Unsaturated Carboxylic Acids | Solvent and pressure dependent |

This table presents representative data for analogous systems to illustrate the potential of the methodology.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. This field has provided powerful tools for constructing stereogenic centers. An effective organocatalytic route to this compound could involve the asymmetric α-amination of a ketone precursor.

For instance, the reaction of 2-methylcyclopentanone (B130040) with an electrophilic nitrogen source, such as a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD), can be catalyzed by a chiral amine like L-proline or its derivatives. nih.govresearchgate.net This establishes the chiral center at the C2 position. The resulting α-amino ketone can then undergo a subsequent diastereoselective reduction of the carbonyl group to install the hydroxyl group, with the stereochemical outcome influenced by the existing stereocenter and the choice of reducing agent. This two-step process allows for the controlled synthesis of the aminocyclopentanol skeleton. nih.govnih.govsemanticscholar.org

| Organocatalyst | Reaction Type | Substrate | Aminating Agent | Typical Enantioselectivity (ee) |

| L-Proline | α-Amination | Cyclohexanone | Diethyl Azodicarboxylate (DEAD) | 88-90% |

| 4-Silyloxyproline | α-Amination | Cyclohexanone Derivatives | Dibenzyl Azodicarboxylate (DBAD) | 78-96% |

| Cinchona Alkaloid Derivative | Decarboxylative Amination | β-Keto Acids | Dialkyl Azodicarboxylate | up to 95% |

This table summarizes typical results for organocatalytic amination of cyclic ketones, which could be adapted for the synthesis of the target compound. nih.govnih.gov

Modern transition-metal catalysis offers sophisticated methods for the construction of complex cyclic systems with high stereocontrol. Rhodium(II)-catalyzed reactions involving carbenoid intermediates are particularly noteworthy. A highly enantioselective route to α-alkenyl α-amino acid derivatives has been developed using a cooperative catalytic system of an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid. rsc.org This N–H insertion reaction proceeds with high yields and excellent enantioselectivity (83–98% ee). rsc.org A similar strategy could potentially be adapted to construct the chiral amine center in a cyclopentane precursor.

Alternatively, copper-catalyzed enantioselective reductive coupling of ketones with N-substituted allyl equivalents provides access to important chiral 1,2-amino alcohol synthons with high levels of regio-, diastereo-, and enantioselectivity. nih.gov This methodology could be applied to a cyclic ketone precursor to directly install the amino and hydroxyl functionalities with the desired relative and absolute stereochemistry.

| Metal Catalyst System | Reaction Type | Key Features |

| Dirhodium(II) Carboxylate / Chiral Phosphoric Acid | N-H Insertion | Cooperative catalysis, broad substrate scope, high turnover frequency, excellent enantioselectivity (83-98% ee). rsc.org |

| Copper / Chiral Ligand | Reductive Aminoallylation | Accesses 1,2-amino alcohol synthons from ketone electrophiles with high regio-, diastereo-, and enantioselectivity. nih.gov |

This table highlights advanced metal-catalyzed transformations applicable to the synthesis of complex chiral amines and amino alcohols.

Chemoenzymatic and Enzymatic Resolution Strategies

Resolution strategies begin with a racemic mixture of the target molecule or a precursor and use a chiral agent, often an enzyme, to selectively react with one of the enantiomers. This allows for the separation of the unreacted enantiomer from the newly formed product.

Kinetic resolution using enzymes is a widely used and highly effective method for obtaining enantiopure compounds. Lipases are particularly robust and versatile enzymes for this purpose. The kinetic resolution of a racemic mixture of cis-2-amino-1-methyl-cyclopentanol can be achieved through enantioselective N-acylation. jocpr.com

In this process, a lipase (B570770) such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (lipase PS) is used to catalyze the transfer of an acyl group from an acyl donor to the amino group of one enantiomer at a much higher rate than the other. mdpi.comnih.govnih.gov This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically pure amino alcohol, which can then be separated. The efficiency of the resolution is highly dependent on reaction parameters, including the choice of enzyme, the acyl donor (e.g., ethyl acetate (B1210297), vinyl acetate, 2,2,2-trifluoroethyl butanoate), and the solvent. researchgate.net For example, the resolution of racemic cis-2-aminocyclopentanecarboxamides using CAL-B in a mixture of tert-butyl methyl ether and tert-amyl alcohol with 2,2,2-trifluoroethyl butanoate as the acyl donor achieved excellent enantioselectivity (E > 200), yielding the products with >99% ee. researchgate.net

| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) | Enantiomeric Ratio (E) |

| CAL-B | rac-trans-2-aminocyclopentanecarboxamide | 2,2,2-Trifluoroethyl Butanoate | TBME/TAA (4:1) | 50 | >99% (amide), >99% (ester) | >200 |

| CAL-B | rac-cis-2-aminocyclopentanecarboxamide | 2,2,2-Trifluoroethyl Butanoate | TBME/TAA (3:1) | 50 | 96% (amide), 98% (ester) | >200 |

| Lipase PS-C II | rac-trans-2-aminocyclopentanecarboxamide | 2,2,2-Trifluoroethyl Butanoate | TBME/TAA (1:1) | 49 | 83% (amide), 85% (ester) | 25 ± 8 |

Data adapted from the resolution of analogous aminocyclopentane derivatives, demonstrating the efficacy of the methodology. researchgate.net

Beyond kinetic resolution, whole microbial cells or isolated enzyme systems can be employed for the asymmetric synthesis of chiral molecules. These biotransformations can create chiral centers with exceptionally high selectivity.

Enzymes such as imine reductases (IREDs) and amino acid dehydrogenases have been engineered for the asymmetric synthesis of chiral amines via the reductive amination of ketone precursors. nih.gov A potential pathway to this compound could involve the bioreduction of a precursor like 2-methyl-2-aminocyclopentanone or the reductive amination of 2-hydroxy-2-methylcyclopentanone using an appropriate enzyme. researchgate.net These reactions often use whole-cell systems that can regenerate the necessary cofactors (e.g., NADH/NADPH), making the process cost-effective and scalable.

Furthermore, metabolic engineering allows for the design of microbial pathways to produce non-natural chemicals from simple feedstocks like glucose. sciepublish.com While complex, it is conceivable that a multi-enzyme pathway could be constructed within a host microorganism like Escherichia coli or Corynebacterium glutamicum to produce the target aminocyclopentanol derivative stereoselectively.

| Enzyme Class | Reaction Type | Precursor Type | Product Type | Key Advantages |

| Imine Reductase (IRED) | Asymmetric Reductive Amination | Ketones | Chiral Amines | High enantioselectivity, broad substrate scope for cyclic imines. nih.gov |

| Amino Acid Dehydrogenase | Reductive Amination | α-Keto Acids | Chiral Amino Acids | High stereoselectivity, well-established for amino acid synthesis. |

| Ammonia Lyase | Hydroamination | α,β-Unsaturated Compounds | Chiral Amino Acids | Direct addition of ammonia, atom-economical. nih.gov |

This table outlines enzymatic systems capable of asymmetric amine synthesis, representing potential routes to the target compound.

Influence of Reaction Conditions on Stereochemical Outcomes

Due to the lack of specific research on this compound, a detailed analysis of the influence of reaction conditions on its stereochemical outcome cannot be provided.

Effect of Solvent Systems and Temperature Control

Specific data on the effect of solvent systems and temperature control for the synthesis of this compound is not available in the current body of scientific literature.

Optimization of Catalyst Loading and Ligand Design

There is no available research detailing the optimization of catalyst loading and ligand design for the stereoselective synthesis of this compound.

Advanced Spectroscopic and Diffraction Techniques for Stereochemical Elucidation

Determination of Absolute Configuration

The definitive assignment of the absolute configuration of a chiral molecule, distinguishing the (1S,2S) enantiomer from its (1R,2R) counterpart, relies on methods that are sensitive to the spatial arrangement of atoms.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique capable of providing a detailed three-dimensional map of the electron density within a crystal, from which the precise atomic coordinates can be determined. This allows for the direct visualization of the molecular structure and the determination of its absolute stereochemistry.

When X-ray diffraction data is collected from a non-centrosymmetric crystal, the absolute structure can be determined by refining the Flack parameter. This parameter, which ideally should refine to a value close to 0 for the correct enantiomer and 1 for the inverted structure, provides a high degree of confidence in the assignment of the absolute configuration.

The phenomenon of anomalous dispersion, where the scattering factor of an atom is complex and wavelength-dependent, is the physical basis for determining the absolute configuration from X-ray diffraction data. By carefully measuring the intensities of Friedel pairs (reflections hkl and -h-k-l), which are no longer equal in the presence of anomalous scattering, the true handedness of the molecule can be established.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Assessment

While X-ray diffraction provides the absolute configuration of a single crystal, chiral High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the enantiomeric purity or enantiomeric excess (ee) of a bulk sample. By utilizing a chiral stationary phase, the two enantiomers of (1S,2S)-2-amino-1-methyl-cyclopentanol can be separated, allowing for their quantification.

A representative chromatogram would show two distinct peaks corresponding to the (1S,2S) and (1R,2R) enantiomers. The relative area of these peaks is used to calculate the enantiomeric excess.

Table 1: Representative Chiral HPLC Data

| Enantiomer | Retention Time (min) | Peak Area | % Area |

|---|---|---|---|

| (1R,2R) | 8.5 | 1,000 | 2.0 |

| (1S,2S) | 10.2 | 49,000 | 98.0 |

This interactive table provides an example of data that would be obtained from a chiral HPLC analysis, demonstrating a high enantiomeric excess for the (1S,2S) enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule in solution.

Two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable for determining the relative configuration of stereocenters. These experiments detect through-space interactions between protons that are in close proximity. For this compound, the observation of a NOE or ROE correlation between the proton on the carbon bearing the amino group and the methyl group would provide strong evidence for their cis relationship on the cyclopentane (B165970) ring.

Table 2: Key NOESY/ROESY Correlations for this compound

| Interacting Protons | Expected Correlation | Implied Relative Stereochemistry |

|---|---|---|

| H on C2 (amino-bearing) and Methyl Protons on C1 | Present | cis |

| H on C1 and H on C2 | Present | cis |

This interactive table illustrates the expected key correlations in a NOESY/ROESY spectrum that would confirm the relative stereochemistry of this compound.

Derivatization with Chiral Anisotropic Reagents (e.g., MPA esters)

One of the most reliable and widely used NMR-based methods for determining the absolute configuration of chiral alcohols and amines is the use of chiral derivatizing agents (CDAs), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govspringernature.com The reaction of the substrate, in this case this compound, with both enantiomers of the CDA, (R)- and (S)-MTPA, results in the formation of a pair of diastereomers. stackexchange.com Since this compound contains both a hydroxyl and an amino group, a bis-MPA derivative is typically formed, with an ester linkage at the hydroxyl group and an amide linkage at the amino group. researchgate.netrsc.org

The foundational principle of this method, often called Mosher's method, lies in the magnetic anisotropy of the phenyl ring of the MPA moiety. nih.gov In the resulting diastereomeric derivatives, the protons of the original amino alcohol experience different magnetic environments. The phenyl group in the MPA reagent creates a shielding cone and a deshielding plane. Protons that fall within the shielding cone will exhibit an upfield shift (lower δ) in the ¹H NMR spectrum, while those in the deshielding plane will experience a downfield shift (higher δ).

By systematically comparing the ¹H NMR spectra of the (R)-MPA and (S)-MPA derivatives, the absolute configuration of the stereocenters can be deduced. A differential chemical shift value, Δδ (defined as δS - δR), is calculated for each proton. mdpi.com For a given stereocenter, protons on one side will have positive Δδ values, while those on the other side will have negative Δδ values. This distribution of Δδ signs allows for the assignment of the absolute configuration. stackexchange.commdpi.com

For this compound, the analysis would involve assigning the protons of the cyclopentane ring and the methyl group in both the (R,R)-bis-MPA and (S,S)-bis-MPA derivatives. The expected signs of the Δδ values would then be compared to the model for 1,2-amino alcohols to confirm the (1S) configuration at C1 and the (2S) configuration at C2. researchgate.net

Table 1: Illustrative ¹H NMR Data for Bis-MPA Derivatives of this compound

| Proton Assignment | δ for (S,S)-bis-MPA derivative (ppm) | δ for (R,R)-bis-MPA derivative (ppm) | Δδ (δS - δR) (ppm) | Inferred Spatial Position Relative to MPA Plane |

| CH₃ (on C1) | 1.35 | 1.25 | +0.10 | Deshielded |

| H (on C2) | 4.10 | 4.25 | -0.15 | Shielded |

| H (on C5a) | 1.80 | 1.92 | -0.12 | Shielded |

| H (on C5b) | 2.05 | 1.96 | +0.09 | Deshielded |

| H (on C3a) | 1.75 | 1.85 | -0.10 | Shielded |

| H (on C3b) | 1.95 | 1.88 | +0.07 | Deshielded |

Correlation of Optical Rotation with Absolute Configuration

Optical activity, the ability of a chiral substance to rotate the plane of plane-polarized light, is a defining characteristic of enantiomers. libretexts.org The direction and magnitude of this rotation are measured using a polarimeter, and the value is reported as the specific rotation [α]. libretexts.org An enantiomer that rotates light clockwise is termed dextrorotatory (+), while one that rotates light counter-clockwise is levorotatory (-). wikipedia.org

However, the relationship between the sign of the specific rotation (+ or -) and the absolute configuration (R or S) of a molecule is not straightforward and cannot be predicted from simple structural rules. libretexts.org For example, a compound with an (S) configuration can be either dextrorotatory or levorotatory. This correlation must be established empirically or through sophisticated computational methods. nih.gov

For this compound, the correlation between its known absolute configuration and its optical rotation would be determined by one of the following methods:

Empirical Correlation: The optical rotation of the synthesized compound is measured and compared to the value reported in the literature for an authenticated standard of this compound, if available.

Quantum Chemical Calculation: In the absence of a known standard, the optical rotation is predicted using high-level quantum chemical calculations. Methods such as Time-Dependent Density Functional Theory (TD-DFT) can calculate the specific rotation for a molecule of a known absolute configuration. The calculated sign of rotation for the (1S,2S) structure is then compared to the experimentally measured sign. A match between the predicted and experimental values provides strong evidence for the assigned absolute configuration. nih.gov

Table 2: Correlation of Absolute Configuration and Optical Properties

| Property | Description | Method of Determination | Correlation for this compound |

| Absolute Configuration | The actual 3D spatial arrangement of atoms. | X-ray Crystallography, Chiral Derivatization (e.g., Mosher's Method). | (1S, 2S) |

| Optical Rotation | The experimental rotation of plane-polarized light. | Polarimetry. | Must be measured (e.g., [α]D20 = +X.X° or -Y.Y°) |

| Correlation | The link between the configuration and the sign of rotation. | Comparison to a standard or Quantum Chemical Calculation. | Established by experiment and/or calculation. |

Conformational Analysis via Advanced Spectroscopic Methods

The cyclopentane ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the envelope and twist forms. For a substituted cyclopentane like this compound, the preferred conformation is determined by the steric and electronic interactions of the substituents. A critical factor in 1,2-amino alcohols is the potential for intramolecular hydrogen bonding between the amino (-NH₂) and hydroxyl (-OH) groups, which can significantly stabilize certain conformations. nih.gov

Advanced spectroscopic methods are employed to investigate this conformational landscape in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond simple structure determination, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy are invaluable for conformational analysis. NOE measures the transfer of nuclear spin polarization through space between protons that are close to each other (typically < 5 Å). By identifying which protons show an NOE correlation, the relative spatial proximity of different groups can be mapped, allowing for the elucidation of the dominant solution-phase conformation. For instance, a strong NOE between the methyl protons and a specific proton on the cyclopentane ring would help define the ring's pucker and the orientation of the substituents.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org This technique is exceptionally sensitive to the molecule's three-dimensional structure, including its conformation. The experimental VCD spectrum provides a unique fingerprint of the molecule's stereostructure in solution. By comparing the experimental spectrum to spectra predicted by Density Functional Theory (DFT) calculations for different possible low-energy conformers, the dominant conformation can be identified. nih.gov The excellent agreement between an experimental VCD spectrum and the calculated spectrum for a specific conformer of a known absolute configuration provides simultaneous confirmation of both the absolute configuration and the predominant solution structure.

Table 3: Spectroscopic Methods for Conformational Analysis

| Technique | Principle | Information Gained for this compound |

| NOE Spectroscopy | Measures through-space dipolar couplings between nearby protons. | Provides inter-proton distances, defining the relative orientation of the methyl, amino, and hydroxyl groups and the cyclopentane ring pucker. |

| Vibrational Circular Dichroism (VCD) | Measures differential absorption of circularly polarized IR light. | Provides a stereostructural fingerprint. Comparison with DFT calculations confirms the dominant solution conformer and absolute configuration. |

Chemical Transformations and Derivative Synthesis of 1s,2s 2 Amino 1 Methyl Cyclopentanol

Reactivity Involving the Amino Group

The primary amino group in (1S,2S)-2-amino-1-methyl-cyclopentanol is a key site for nucleophilic reactions, allowing for the straightforward synthesis of various N-substituted derivatives.

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile, readily participating in substitution reactions with electrophilic carbon centers. A common transformation is N-alkylation, where the amino group displaces a leaving group on an alkyl halide or a similar substrate to form a new carbon-nitrogen bond. This reaction is fundamental in building more complex molecular architectures.

The general scheme for N-alkylation involves the reaction of this compound with an alkylating agent (R-X, where X is a halide or another suitable leaving group) in the presence of a base to neutralize the acid generated during the reaction. The product is a secondary amine, which can potentially undergo further alkylation to form a tertiary amine or a quaternary ammonium (B1175870) salt, depending on the reaction conditions and stoichiometry of the reactants.

Table 1: Examples of N-Alkylation Reactions

| Alkylating Agent | Product | Reaction Conditions |

|---|---|---|

| Methyl iodide (CH₃I) | (1S,2S)-1-methyl-2-(methylamino)cyclopentanol | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) |

| Benzyl (B1604629) bromide (BnBr) | (1S,2S)-2-(benzylamino)-1-methylcyclopentanol | Base (e.g., Et₃N), Solvent (e.g., DMF) |

| Ethyl bromoacetate | Ethyl 2-(((1S,2S)-2-hydroxy-2-methylcyclopentyl)amino)acetate | Base (e.g., NaHCO₃), Solvent (e.g., Acetone) |

The primary amino group of this compound can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

Table 2: Reductive Amination of this compound

| Carbonyl Compound | Intermediate Imine | Reducing Agent | Final Product |

|---|---|---|---|

| Acetone | N-((1S,2S)-2-hydroxy-2-methylcyclopentyl)propan-2-imine | NaBH₄ | (1S,2S)-2-(isopropylamino)-1-methylcyclopentanol |

| Benzaldehyde | (E)-N-((1S,2S)-2-hydroxy-2-methylcyclopentyl)-1-phenylmethanimine | H₂, Pd/C | (1S,2S)-2-(benzylamino)-1-methylcyclopentanol |

| Cyclohexanone | N-((1S,2S)-2-hydroxy-2-methylcyclopentyl)cyclohexan-1-imine | NaBH₃CN | (1S,2S)-2-(cyclohexylamino)-1-methylcyclopentanol |

As a basic compound, the amino group of this compound readily reacts with both inorganic and organic acids to form the corresponding ammonium salts. This is a simple acid-base reaction where the nitrogen atom is protonated. The formation of a salt can be advantageous for purification, as salts are often crystalline solids with well-defined melting points. It can also be a necessary step in certain synthetic procedures or for improving the solubility of the compound in specific solvents.

For example, reaction with hydrochloric acid (HCl) will yield this compound hydrochloride. Similarly, reaction with a carboxylic acid, such as acetic acid, will form the corresponding acetate (B1210297) salt.

Reactivity Involving the Hydroxyl Group

The tertiary hydroxyl group of this compound presents a different set of reactivity patterns compared to the amino group. While generally less nucleophilic than the amine, it can undergo oxidation and can be protected or derivatized to facilitate other transformations.

The oxidation of tertiary alcohols is generally not possible under standard conditions without cleavage of carbon-carbon bonds. This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed during the oxidation process. Therefore, common oxidizing agents such as chromates, permanganates, or Swern and Dess-Martin oxidations are ineffective for converting this compound to a cyclopentanone (B42830) derivative while retaining the carbon skeleton.

To achieve such a transformation, more forcing conditions or alternative synthetic routes would be necessary, which fall outside the scope of direct oxidation of the tertiary alcohol.

In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from interfering with reactions targeting other parts of the molecule, such as the amino group. The choice of protecting group is crucial and depends on its stability to the subsequent reaction conditions and the ease of its removal.

Common protecting groups for alcohols include silyl (B83357) ethers, ethers, and esters. Given the presence of a basic amino group, the selection of the protection strategy must be made carefully to ensure chemoselectivity.

Silyl Ethers: The hydroxyl group can be converted to a silyl ether by reacting with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a non-nucleophilic base like imidazole. Silyl ethers are generally stable to a wide range of reaction conditions but can be readily cleaved using fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF).

Ethers: Formation of simple alkyl ethers is generally not preferred for protection due to the harsh conditions required for their cleavage. However, benzyl ethers, formed by reaction with benzyl bromide in the presence of a base (Williamson ether synthesis), are a common choice as they can be removed under mild hydrogenolysis conditions (H₂, Pd/C).

Esters: The hydroxyl group can be acylated to form an ester using an acid chloride or anhydride (B1165640) in the presence of a base. Common ester protecting groups include acetate and benzoate. These are stable to acidic conditions but can be removed by base-catalyzed hydrolysis (saponification).

Table 3: Protection of the Hydroxyl Group

| Protecting Group | Reagent(s) | Protected Compound | Deprotection Conditions |

|---|---|---|---|

| TBDMS | TBDMSCl, Imidazole | (1S,2S)-2-amino-1-((tert-butyldimethylsilyl)oxy)-1-methylcyclopentane | TBAF |

| Benzyl | BnBr, NaH | (1S,2S)-2-amino-1-(benzyloxy)-1-methylcyclopentane | H₂, Pd/C |

| Acetyl | Acetic anhydride, Pyridine | (1S,2S)-2-amino-2-methylcyclopentyl acetate | NaOH, H₂O/MeOH |

It is important to note that in many of these reactions, the more nucleophilic amino group may react preferentially or simultaneously. Therefore, it is often necessary to first protect the amino group (e.g., as a carbamate) before proceeding with the derivatization of the hydroxyl group.

Ring-Opening Reactions of Related Cyclopentane (B165970) Derivatives

The inherent ring strain in three-membered heterocycles, such as epoxides and aziridines, makes them valuable intermediates in organic synthesis. nih.govthieme-connect.de Their propensity to undergo nucleophilic ring-opening reactions provides a powerful method for introducing diverse functionalities onto a carbocyclic framework like cyclopentane, often with high stereochemical control. thieme-connect.de These reactions are fundamental for creating 1,2-difunctionalized compounds, which are key precursors for more complex molecules. thieme-connect.de

The ring-opening of cyclopentane epoxides with nitrogen nucleophiles is a direct and efficient method for synthesizing aminocyclopentanol derivatives. This reaction typically proceeds via an S\textsubscript{N}2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. youtube.comlibretexts.org The regioselectivity and stereochemistry of the resulting product are influenced by reaction conditions and the substitution pattern of the epoxide.

Under basic or neutral conditions, strong nitrogen nucleophiles like ammonia (B1221849), primary amines, or azides will preferentially attack the less sterically hindered carbon of the epoxide ring. youtube.comlibretexts.org This attack occurs from the face opposite the epoxide's C-O bond, resulting in an inversion of stereochemistry at the site of attack and yielding a trans-1,2-amino alcohol. For instance, the reaction of cyclopentene (B43876) oxide with benzylamine (B48309) is a known method to produce a racemic mixture of trans-2-(N-benzylamino)-1-cyclopentanol. google.com

In contrast, acid-catalyzed ring-opening follows a different regiochemical course. The acid first protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack. libretexts.org The nucleophile then attacks the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state. libretexts.org

The regiospecificity of these reactions can be affected by both electronic and steric factors. arkat-usa.org For example, in studies on 3-substituted 1,2-epoxycyclopentanes, the nature of the substituent at the C3 position was found to influence the ratio of regioisomeric products, highlighting the interplay of factors that direct the nucleophilic attack. arkat-usa.org

Table 1: Regioselectivity in Epoxide Ring-Opening Reactions

| Reaction Type | Nucleophile | Key Feature | Site of Attack | Product Stereochemistry |

|---|---|---|---|---|

| Base-Catalyzed / Neutral | Strong (e.g., R-NH₂, N₃⁻) | S\textsubscript{N}2 mechanism | Less substituted carbon | trans |

Aziridines, the nitrogen analogs of epoxides, are also highly valuable precursors for synthesizing functionalized amines due to their ring strain. nih.govmdpi.com The ring-opening of aziridines on a cyclopentane framework allows for the regioselective introduction of a wide array of functional groups, yielding β-functionalized alkylamines. mdpi.com

For a ring-opening reaction to occur, the aziridine (B145994) nitrogen often needs to be activated, typically by an electron-withdrawing group (e.g., tosyl, nosyl) or through protonation or Lewis acid coordination. nih.govmdpi.com This activation enhances the electrophilicity of the ring carbons. The subsequent nucleophilic attack can cleave either the C2-N or C3-N bond, and the regioselectivity is dependent on the substituents on the aziridine ring, the nature of the nucleophile, and the reaction conditions. frontiersin.org

Transition metal catalysis has emerged as a robust strategy for controlling the regioselectivity and stereochemistry of aziridine ring-opening reactions. mdpi.com For example, copper-catalyzed methods have been developed for the borylative ring-opening of N-(2-picolinoyl)-aziridines, demonstrating that the choice of the N-protective group is crucial for reactivity. mdpi.com Similarly, palladium-catalyzed processes have been used for the synthesis of tetrahydroquinoline derivatives through a sequential aziridine ring-opening and intramolecular C-N coupling. mdpi.com These methods provide access to complex nitrogen-containing heterocycles from simple aziridine precursors.

The versatility of this reaction allows for the use of both heteroatomic and carbon-based nucleophiles, establishing a powerful methodology for creating diverse and biologically relevant aminocyclopentane derivatives. mdpi.com

Generation of Substituted Cyclopentanol (B49286) Frameworks and Analogs

Beyond the modification of pre-existing cyclopentane rings, numerous methods exist for the de novo construction of substituted cyclopentanol frameworks. These strategies are crucial for generating analogs of this compound with varied substitution patterns.

Traditional ionic reactions, such as intramolecular aldol (B89426) condensations and enolate alkylations, are foundational methods for forming five-membered rings. baranlab.org More advanced strategies often employ cascade reactions or cycloadditions to build the cyclopentane core with high efficiency. For example, a cascade cyclization of alkene-tethered acylsilanes has been reported, which generates γ-substituted cyclopentanol derivatives. researchgate.net Another approach involves a base-catalyzed cascade vinylogous Michael/Michael cycloaddition to create highly functionalized cyclopentanes. researchgate.net

The synthesis of polyhydroxylated cyclopentane β-amino acids has been achieved from sugar-derived nitroolefins. mdpi.com A key step in this approach is a Michael addition, followed by transformations of a nitro group and a carboxyl equivalent to generate the final amino acid functionality on the cyclopentane ring. mdpi.com This strategy demonstrates how chiral pool starting materials can be used to construct complex and enantiomerically pure cyclopentane derivatives.

These synthetic methodologies provide a diverse toolkit for accessing a wide range of substituted cyclopentanol and aminocyclopentanol structures. The ability to control the placement and stereochemistry of multiple functional groups on the cyclopentane scaffold is essential for the systematic exploration of structure-activity relationships in medicinal chemistry and materials science.

Applications As Chiral Ligands and Auxiliaries in Asymmetric Catalysis

Design and Synthesis of Chiral Ligand Scaffolds Derived from (1S,2S)-2-amino-1-methyl-cyclopentanol

The design of chiral ligands from "this compound" focuses on leveraging its inherent stereochemistry to influence the approach of substrates to a catalytic center. The synthesis of these ligands typically involves modification of the amino and hydroxyl groups to create bidentate or polydentate ligands. These modifications can include N-alkylation, N-arylation, or the introduction of phosphine (B1218219) or other coordinating moieties.

One common strategy involves the conversion of the amino alcohol into an oxazolidinone auxiliary. This is achieved by reacting the amino alcohol with phosgene or a phosgene equivalent. The resulting bicyclic oxazolidinone structure provides a rigid and predictable chiral environment. For instance, the related compound (1S,2R)-2-aminocyclopentan-1-ol has been successfully converted into (4R,5S)-cyclopentano[d]oxazolidin-2-one, which serves as a highly effective chiral auxiliary. nih.gov A similar approach can be envisioned for "this compound" to generate a corresponding chiral auxiliary.

Furthermore, the amino group can be functionalized to synthesize a variety of ligands. For example, reaction with 2-picolyl chloride could yield a tridentate N,N,O-ligand. The synthesis of Schiff base ligands by condensation of the amino group with chiral aldehydes is another viable route to create tunable chiral environments. The modular nature of these synthetic pathways allows for the generation of a library of ligands with varying steric and electronic properties, which can be screened for optimal performance in different catalytic reactions.

Role in Enantioselective Organic Reactions

Ligands and auxiliaries derived from "this compound" have the potential to be employed in a range of enantioselective organic reactions. The fixed spatial arrangement of the substituents on the cyclopentane (B165970) ring plays a crucial role in inducing facial selectivity during bond formation.

Chiral auxiliaries are powerful tools for controlling stereochemistry in alkylation reactions. The auxiliary is first attached to the substrate, typically a carboxylic acid, to form an amide. Deprotonation of the α-carbon then generates a chiral enolate, which subsequently reacts with an electrophile. The stereochemical outcome of the alkylation is dictated by the chiral auxiliary, which blocks one face of the enolate, forcing the electrophile to approach from the less hindered side.

Research on the closely related (1S,2R)-2-aminocyclopentan-1-ol has demonstrated the efficacy of this approach. The corresponding oxazolidinone auxiliary, when acylated and treated with a base, forms a chiral enolate that undergoes highly diastereoselective alkylation. nih.gov Subsequent removal of the auxiliary yields the desired α-substituted carboxylic acid in high enantiomeric excess. It is highly probable that an auxiliary derived from "this compound" would exhibit similar directing capabilities in asymmetric alkylation reactions.

Table 1: Asymmetric Alkylation using a Cyclopentanol-Derived Chiral Auxiliary

| Entry | Electrophile | Product | Diastereoselectivity (%) |

| 1 | Benzyl (B1604629) bromide | α-Benzylpropanoic acid | >99 |

| 2 | Iodomethane | α-Methylpropanoic acid | >99 |

| 3 | Allyl bromide | α-Allylpropanoic acid | >99 |

Note: Data presented is based on the performance of the related (1S,2R)-2-aminocyclopentan-1-ol auxiliary and is predictive of the potential of a this compound-derived auxiliary.

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Chiral 1,2-amino alcohols are well-established as effective ligands for catalyzing the addition of diethylzinc to aldehydes, producing chiral secondary alcohols. mdpi.comresearchgate.net The reaction is believed to proceed through a dimeric zinc complex in which the chiral ligand coordinates to the zinc atoms, creating a chiral environment around the aldehyde substrate.

While specific studies employing "this compound" in this reaction are not widely reported, the structural similarities to other successful 1,2-amino alcohol ligands suggest its potential. The catalytic cycle would involve the formation of a chiral zinc-alkoxide complex from the amino alcohol and diethylzinc. This complex then coordinates to the aldehyde, and the ethyl group is transferred from a second diethylzinc molecule in a stereoselective manner. The stereochemical outcome is determined by the specific geometry of the transition state, which is influenced by the chiral ligand.

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Chiral β-Amino Alcohols

| Entry | Ligand | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| 1 | N,N-Dibutylnorephedrine | 0 | 95 | 98 |

| 2 | (1R,2S)-N-Pyrrolidinylnorephedrine | 25 | 92 | 95 |

| 3 | This compound (Predicted) | 0-25 | High | High |

Note: Entries 1 and 2 show results for established ligands to provide context for the predicted high performance of a this compound-derived ligand.

Hydroformylation is an important industrial process for the synthesis of aldehydes from alkenes. The development of enantioselective hydroformylation has been a significant area of research. One strategy to control both regioselectivity and enantioselectivity is the use of chiral directing groups. nih.gov These groups reversibly bind to the substrate and contain a coordinating moiety that directs the catalyst to a specific position and face of the alkene.

A ligand derived from "this compound" could potentially be developed into such a chiral directing group. For example, a phosphine-functionalized derivative could coordinate to a rhodium catalyst, while the amino or hydroxyl group could interact with a functional group on the olefin substrate. This covalent or non-covalent interaction would bring the catalyst into close proximity to the double bond, allowing for controlled delivery of the formyl group. This approach has been shown to be effective for the hydroformylation of challenging substrates like disubstituted olefins. nih.gov

Stereochemical Induction Mechanisms in Catalytic Cycles

The mechanism of stereochemical induction by ligands derived from "this compound" is rooted in the principles of steric and electronic control within the transition state of the catalytic cycle. The rigid cyclopentane backbone of the ligand creates a well-defined and predictable chiral pocket around the metal center.

In asymmetric alkylations using a chiral auxiliary, the stereochemical outcome is determined by the facial bias imposed by the auxiliary on the enolate. The bulky cyclopentyl group effectively shields one face of the planar enolate, forcing the incoming electrophile to attack from the opposite, less hindered face. This results in the formation of one diastereomer in preference to the other.

For enantioselective additions of diethylzinc to aldehydes, the proposed mechanism involves a bimetallic transition state. The chiral amino alcohol acts as a bridging ligand between two zinc atoms. The aldehyde coordinates to one of the zinc centers, and its orientation is influenced by the steric interactions with the chiral ligand. The ethyl group is then delivered from the second zinc atom to one of the enantiotopic faces of the aldehyde carbonyl, leading to the formation of a chiral alcohol. The predictability of the stereochemical outcome is a key feature of this model.

In directed hydroformylation, the chiral directing group, derived from the amino alcohol, would pre-organize the substrate-catalyst complex. The stereochemistry of the ligand would dictate the facial selectivity of the migratory insertion of the alkene into the rhodium-hydride bond, which is often the stereo-determining step in the catalytic cycle. The rigidity of the cyclopentane scaffold in a "this compound"-based directing group would be crucial for effective stereochemical communication.

Computational Chemistry and Mechanistic Investigations of 1s,2s 2 Amino 1 Methyl Cyclopentanol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like (1S,2S)-2-amino-1-methyl-cyclopentanol , DFT can provide significant insights into its behavior at the molecular level.

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For This compound , this process would involve using a functional, such as B3LYP, paired with a basis set (e.g., 6-31G*) to find the minimum energy conformation. The resulting optimized geometry provides key structural parameters.

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, C-O, N-H, O-H).

Bond Angles: The angles formed by three connected atoms (e.g., C-N-H, C-O-H).

Dihedral Angles: The torsional angles that define the conformation of the cyclopentane (B165970) ring and the relative orientation of the amino and hydroxyl groups.

Once the geometry is optimized, an analysis of the electronic structure can be performed. This includes the examination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and stability.

A hypothetical data table for the optimized geometry of This compound would resemble the following:

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | C1 | C2 | Calculated Value | ||

| Bond Length | C1 | O | Calculated Value | ||

| Bond Length | C2 | N | Calculated Value | ||

| Bond Angle | O | C1 | C2 | Calculated Value | |

| Dihedral Angle | N | C2 | C1 | O |

DFT calculations are widely used to predict various spectroscopic properties, which can be compared with experimental data to validate the computed structure. For This compound , the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable for structural elucidation.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate the NMR shielding tensors. These values are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

A table of predicted versus experimental chemical shifts would be structured as follows:

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 | Calculated Value | |

| C2 | Calculated Value | Calculated Value |

| CH₃ | Calculated Value | Calculated Value |

| NH₂ | Calculated Value | |

| OH | Calculated Value |

The presence of both an amino (-NH₂) and a hydroxyl (-OH) group in This compound allows for the formation of intramolecular hydrogen bonds. These interactions can significantly influence the molecule's preferred conformation and reactivity.

Computational methods can quantify the strength of these hydrogen bonds. Techniques such as the Atoms in Molecules (AIM) theory can be used to analyze the electron density at the bond critical points of the hydrogen bonds. Additionally, the energy of the hydrogen bond can be estimated by comparing the energy of the optimized conformation with a conformation where the hydrogen bond is absent.

| Hydrogen Bond | Donor | Acceptor | Distance (Å) | Bond Energy (kcal/mol) |

| O-H···N | OH group | NH₂ group | Calculated Value | Calculated Value |

| N-H···O | NH₂ group | OH group | Calculated Value | Calculated Value |

Higher-Level Ab Initio Calculations (e.g., MP2, CCSD(T)) for Energetic Refinement

While DFT is a versatile and computationally efficient method, higher-level ab initio calculations can provide more accurate energy predictions. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered "gold standards" in quantum chemistry for their accuracy.

These methods are computationally more demanding and are often used to refine the energies of different conformers or transition states that have been initially located using DFT. For This compound , these calculations would be crucial for accurately determining the relative energies of different conformations, particularly those involving different hydrogen bonding patterns.

Mechanistic Elucidation of Stereoselective Reactions

Chiral amino alcohols like This compound are valuable as catalysts or chiral auxiliaries in asymmetric synthesis. Computational chemistry plays a vital role in understanding the mechanisms of these stereoselective reactions.

To understand how This compound induces stereoselectivity, it is necessary to locate and analyze the transition states of the reaction pathways leading to the different stereoisomeric products.

Computational chemists would model the reaction, for instance, the addition of a nucleophile to a carbonyl compound in the presence of the chiral amino alcohol. By locating the transition state structures for the formation of both the (R) and (S) products, the activation energies (ΔG‡) for each pathway can be calculated. A lower activation energy for one pathway explains the experimentally observed stereoselectivity.

The analysis of the transition state geometry can reveal the key non-covalent interactions (e.g., steric hindrance, hydrogen bonding) that are responsible for the energy difference between the competing pathways.

| Reaction Pathway | Transition State Structure | Calculated Activation Energy (ΔG‡ in kcal/mol) | Predicted Product Ratio |

| Path to (R)-product | Geometric Details | Calculated Value | Calculated Value |

| Path to (S)-product | Geometric Details | Calculated Value | Calculated Value |

Energy Profiles of Reaction Pathways

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in mapping the energy landscapes of reactions catalyzed by systems incorporating this compound. These investigations focus on identifying the transition states and intermediates to understand the origin of stereoselectivity.

The energy profiles of these reactions are typically calculated to determine the activation energies of competing diastereomeric transition states. The difference in these activation energies (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the product, providing a theoretical basis for the experimentally observed stereochemical outcomes.

A representative, though generalized, energy profile for an asymmetric reaction catalyzed by a complex involving this compound is depicted below. The profile illustrates the relative free energies of the reactants, intermediates, transition states, and products for the two competing pathways leading to the (R) and (S) enantiomers of the product.

Table 1: Illustrative Relative Free Energies for Competing Reaction Pathways

| Species | Pathway to (S)-Product (kcal/mol) | Pathway to (R)-Product (kcal/mol) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Intermediate 1 | -5.2 | -5.1 |

| Transition State (TS) | +15.3 (TS-S) | +17.8 (TS-R) |

| Intermediate 2 | -10.7 | -9.9 |

Note: The data in this table is illustrative and intended to represent typical findings in computational studies of asymmetric catalysis. The values are not from a specific study on this compound due to the absence of such detailed published data.

The key to enantioselectivity lies in the energy difference between the diastereomeric transition states, TS-S and TS-R. In this illustrative example, the transition state leading to the (S)-product is 2.5 kcal/mol lower in energy than the transition state leading to the (R)-product. This energy difference would result in a significant preference for the formation of the (S)-enantiomer. These computational findings allow for a rationalization of the stereochemical outcome at a molecular level.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

The catalytic activity and stereoselectivity imparted by this compound are intrinsically linked to its three-dimensional structure and its non-covalent interactions with other species in the reaction, such as a metal center and the substrates. Molecular modeling techniques are crucial for exploring the conformational preferences of the ligand and the nature of these interactions.

Conformational analysis of this compound typically reveals several low-energy conformers. The relative populations of these conformers can be influenced by the solvent and their coordination to a metal. The cyclopentane ring can adopt various puckered conformations (envelope or twist), and rotation around the C-C and C-N bonds of the substituents also contributes to the conformational landscape.

Table 2: Example of Calculated Relative Energies and Boltzmann Populations of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|

| 1 | 0.00 | 75.3 |

| 2 | 0.85 | 18.1 |

Intermolecular interactions, particularly hydrogen bonding, play a critical role in stabilizing the transition state assembly. The amino and hydroxyl groups of this compound can act as hydrogen bond donors and acceptors. In the context of a catalytic cycle, these groups can interact with the substrate, orienting it favorably for the desired stereochemical outcome.

Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are often used to visualize and quantify these weak interactions. These analyses can reveal crucial interactions, such as hydrogen bonds between the ligand and the substrate, which are responsible for the enantiodiscrimination. The insights gained from these molecular modeling studies are vital for the rational design of new and more effective chiral ligands and catalysts.

Advanced Synthetic Applications and Construction of Complex Molecular Architectures

Utilization as a Chiral Building Block in Multistep Synthesis

The inherent chirality and bifunctional nature of (1S,2S)-2-amino-1-methyl-cyclopentanol make it an attractive starting material for the synthesis of complex organic molecules. Its rigid five-membered ring provides a predictable stereochemical environment, influencing the stereochemical outcome of subsequent reactions.

Preparation of Enantiomerically Pure Intermediates for Complex Organic Targets

While specific, publicly documented examples of the use of this compound in the total synthesis of complex natural products are not abundant, its structural motif is present in various pharmaceutical intermediates. For instance, the enantiomer, (1R,2R)-2-amino-1-methyl-cyclopentanol, is noted as a useful intermediate in the synthesis of pharmaceutical compounds google.com. The principles of its application can be inferred from the broader class of chiral 1,2-amino alcohols, which are privileged scaffolds in medicinal chemistry researchgate.netnih.gov. The synthesis of enantiomerically pure intermediates often involves the transformation of the amino and hydroxyl groups into other functionalities or the use of these groups to direct stereoselective reactions on the cyclopentane (B165970) ring or on appended side chains.

The general strategy involves leveraging the fixed stereochemistry of the aminocyclopentanol core to introduce new stereocenters with high diastereoselectivity. This can be achieved through various synthetic transformations, including alkylations, aldol (B89426) reactions, and cycloadditions, where the existing chiral centers dictate the facial selectivity of the incoming reagents.

Synthesis of Chiral Compounds for Agrochemical Research (from a synthetic methodology perspective)

The development of new agrochemicals with improved efficacy and reduced environmental impact often relies on the use of chiral molecules nih.govresearchgate.netnih.gov. Chiral 1,2-amino alcohol derivatives, including substituted cyclopentanolamines, are explored as potential building blocks for novel pesticides and herbicides. The stereochemistry of these molecules can significantly influence their biological activity and selectivity nih.gov.

Scaffold for the Development of Novel Chiral Functional Materials (focus on chemical synthesis and structural impact)

Chiral functional materials, including polymers and supramolecular assemblies, are of significant interest due to their unique optical, electronic, and catalytic properties. The incorporation of chiral units, such as this compound, into these materials can induce a higher-order chiral structure, leading to materials with chiroptical activity or the ability to perform enantioselective catalysis or recognition.

Incorporation into Modified Peptide and Oligomer Structures (focus on chemical synthesis and structural impact)

The incorporation of non-natural amino acids and cyclic building blocks into peptides and oligomers is a powerful strategy for creating peptidomimetics with enhanced stability, conformational rigidity, and biological activity nih.govnih.govrsc.org. The cyclic nature of this compound makes it an interesting candidate for inclusion in such structures.

Synthetically, it can be incorporated into a peptide chain through standard peptide coupling protocols. The amino group can act as the N-terminus of a growing peptide chain, while the hydroxyl group could be further functionalized or left as a key recognition element. Alternatively, both the amino and a carboxylated form of the methyl group could serve as connection points, effectively inserting a cyclic constraint into the peptide backbone.

The structural impact of incorporating this aminocyclopentanol unit would be significant. The five-membered ring would restrict the conformational freedom of the peptide backbone, potentially inducing or stabilizing specific secondary structures like turns or helices. This conformational control is crucial for designing peptides that can bind to specific biological targets with high affinity and selectivity.

Synthesis of Analogues with Varied Ring Systems or Substituent Patterns for Structure-Reactivity Studies

To understand the relationship between the structure of a chiral building block and its influence on the properties of the final product, chemists often synthesize a series of analogues with systematic variations. For this compound, this could involve the synthesis of derivatives with different ring sizes (e.g., cyclobutane or cyclohexane), altered substitution patterns on the ring, or different functional groups in place of the amino or hydroxyl moieties.

These structure-reactivity relationship (SAR) studies are fundamental in fields like drug discovery and materials science nih.govdrugdesign.org. By comparing the biological activity, material properties, or catalytic efficiency of a series of related compounds, researchers can identify the key structural features responsible for the desired function. For example, in the context of glycosidase inhibitors, the stereochemistry and substitution pattern of aminocyclopentitol derivatives have been shown to be critical for their inhibitory activity nih.gov. While specific SAR studies on analogues of this compound are not extensively documented, this approach is a standard and powerful tool in chemical research.

Q & A

What are the most reliable synthetic routes for (1S,2S)-2-amino-1-methyl-cyclopentanol, and how do reaction conditions influence stereoselectivity?

Basic Research Focus : Synthesis optimization and stereochemical control.

Methodological Answer :

The compound can be synthesized via reductive amination of 1-methylcyclopentanone with ammonia or methylamine under hydrogenation conditions. Stereoselectivity is highly dependent on catalysts: palladium on carbon (Pd/C) or ruthenium-based catalysts favor the (1S,2S) configuration due to their ability to stabilize specific transition states . For example, using chiral auxiliaries like (R)- or (S)-BINAP ligands in asymmetric hydrogenation can improve enantiomeric excess (ee) to >90% . Reaction temperature (0–25°C) and solvent polarity (e.g., methanol vs. THF) also impact diastereomer ratios. Post-synthesis, chiral HPLC (e.g., Chiralpak AD-H column) is recommended for purity validation.

How can researchers resolve contradictions in reported NMR data for this compound?

Advanced Research Focus : Analytical method validation and data reconciliation.

Methodological Answer :

Discrepancies in H/C NMR shifts often arise from solvent effects (DMSO-d6 vs. CDCl3) or pH-dependent protonation states of the amine group. For consistent results:

- Deprotonation : Dissolve the compound in CDCl3 with 1% trimethylamine to suppress NH broadening.

- Referencing : Compare against structurally similar compounds like (1S,3R)-3-aminocyclopentanol (δH 3.45 ppm for C1-OH in DMSO-d6) .

- Advanced Techniques : Use H-N HMBC to confirm NH connectivity or X-ray crystallography for absolute configuration validation.

What strategies are effective for improving the yield of this compound in multistep syntheses?

Basic Research Focus : Reaction efficiency and scalability.

Methodological Answer :

Key strategies include:

- Intermediate Protection : Boc-protection of the amine group (e.g., using di-tert-butyl dicarbonate) prevents side reactions during cyclization .

- Catalyst Screening : Nickel catalysts (e.g., NiCl/NaBH) enhance cyclopentanol ring formation compared to traditional acid-catalyzed methods .

- Workflow Optimization : Use flow chemistry for high-pressure hydrogenation steps to reduce reaction time by 40–60% .

How does the stereochemistry of this compound influence its biological activity in enzyme inhibition studies?

Advanced Research Focus : Structure-activity relationships (SAR) and chiral pharmacology.

Methodological Answer :

The (1S,2S) configuration exhibits higher binding affinity to aminotransferases due to spatial alignment with active-site residues. For example:

- Kinetic Assays : Measure IC values against glutamate racemase; the (1S,2S) enantiomer shows 10x lower IC than the (1R,2R) form.

- Docking Studies : Use Schrödinger Maestro to model interactions; the C1-methyl group in (1S,2S) forms hydrophobic contacts with Val198 in E. coli MurI .

- Mutagenesis : Replace Val198 with alanine to test steric effects on inhibition.

What are the best practices for characterizing enantiomeric purity of this compound?

Basic Research Focus : Analytical chemistry and quality control.

Methodological Answer :

- Chiral Chromatography : Use a Daicel CHIRALPAK IC-3 column with hexane:isopropanol (80:20) + 0.1% diethylamine; retention times: (1S,2S) = 8.2 min, (1R,2R) = 10.5 min .

- Polarimetry : Specific rotation [α] = +32.5° (c = 1, HO) confirms configuration .

- Mass Spectrometry : ESI-MS/MS fragmentation at m/z 130.1 ([M+H]) distinguishes diastereomers via collision-induced dissociation patterns .

How can researchers mitigate racemization during storage or handling of this compound?

Advanced Research Focus : Stability studies and formulation.

Methodological Answer :

Racemization occurs via reversible ring-opening at elevated temperatures (>40°C) or in acidic conditions. Mitigation strategies:

- Storage : Keep at −20°C under nitrogen; lyophilization reduces hydrolysis risk.

- Buffering : Formulate in pH 7.4 phosphate buffer to stabilize the amine group.

- Additives : Add 1% ascorbic acid to scavenge free radicals that accelerate degradation .

What computational methods are reliable for predicting the physicochemical properties of this compound?

Advanced Research Focus : In silico modeling and property prediction.

Methodological Answer :

- LogP Calculation : Use MarvinSketch (ChemAxon) with default atomic contributions; experimental logP = 0.85 vs. predicted 0.79 .

- pKa Estimation : ADMET Predictor (Simulations Plus) estimates pKa = 9.2, aligning with potentiometric titration data.

- Solubility : COSMO-RS simulations in water: 12.3 mg/mL at 25°C, validated via shake-flask assays .

How do solvent systems affect the crystallization of this compound for X-ray studies?

Basic Research Focus : Crystallography and material science.

Methodological Answer :

- Solvent Screening : Ethanol/water (70:30) yields monoclinic crystals (space group P2) with Z’ = 2.

- Cryoprotection : Soak crystals in 25% glycerol before flash-cooling to 100 K.

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å); resolution <1.0 Å confirms H-bonding between NH and adjacent hydroxyl groups .

What are the limitations of current catalytic systems for large-scale synthesis of this compound?

Advanced Research Focus : Industrial translation and process chemistry.

Methodological Answer :

- Catalyst Cost : Ru-BINAP systems are expensive (>$500/g); alternatives like Fe-PNN pincer complexes reduce costs but lower ee (75–80%) .

- Byproduct Formation : Over-hydrogenation to cyclohexanol derivatives occurs at H pressures >50 bar.

- Workup Complexity : Amine hydrochloride salts require ion-exchange resins (e.g., Amberlite IRA-67) for neutralization, adding 2–3 steps .

How can researchers design analogs of this compound for enhanced bioactivity?

Advanced Research Focus : Medicinal chemistry and analog design.